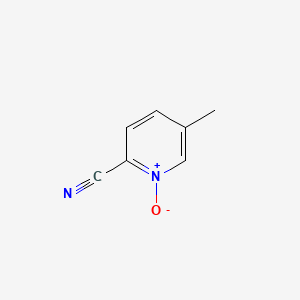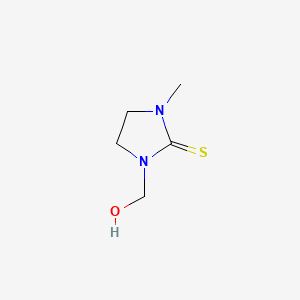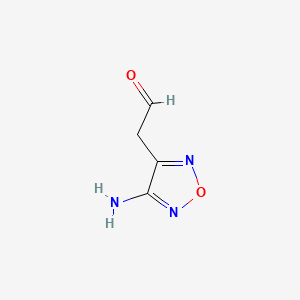
N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C32H45N5O6 and its molecular weight is 595.741. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole derivatives, similar in structure to the compound , have shown potential in insecticidal and antibacterial applications. These compounds have been evaluated for their activity against insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Various pyrimidone clubbed heterocyclic compounds, sharing structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant to moderate antibacterial and antifungal activities (Sarvaiya, Gulati, & Patel, 2019).
Hypertensive Activity : Certain oxadiazole heterocyclic compounds containing pyranopyridine moieties are expected to exhibit hypertensive activity. These compounds are structurally related to the compound (Kumar & Mashelker, 2007).
Synthesis of Iso-C-nucleoside Analogues : The synthesis of iso-C-nucleoside analogues, which includes the use of compounds structurally related to the query compound, has been researched. These compounds are used in the development of novel therapeutic agents (Otero et al., 2005).
Cancer and 5-Lipoxygenase Inhibition : Novel pyrazolopyrimidines derivatives, which are structurally similar, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase properties. These compounds have been tested for cytotoxicity and inhibition activities (Rahmouni et al., 2016).
Analgesic Properties : Methylation in the pyridine moiety of pyrido[1,2-a]pyrimidine nucleus, a structural component similar to the compound , has been explored to enhance analgesic properties. This research focuses on optimizing the biological properties of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Inhibition of Cathepsins B and K : Novel carboxamides structurally related to the compound have been synthesized and tested for their inhibition of cathepsins B and K, indicating potential therapeutic applications (Lukić, Grošelj, Novinec, & Svete, 2017).
properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O3.C5H7NO3/c1-19(2)25(31-15-9-14-29-27(31)34)26(33)30-22(16-20-10-5-3-6-11-20)18-24(32)23(28)17-21-12-7-4-8-13-21;7-4-2-1-3(6-4)5(8)9/h3-8,10-13,19,22-25,32H,9,14-18,28H2,1-2H3,(H,29,34)(H,30,33);3H,1-2H2,(H,6,7)(H,8,9)/t22-,23-,24-,25-;3-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNBASMLUMHKST-JBINCMMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)N3CCCNC3=O.C1CC(=O)NC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N3CCCNC3=O.C1CC(=O)N[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940950 |
Source


|
| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2-hydroxy-5,6-dihydropyrimidin-1(4H)-yl)-3-methylbutanimidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192726-06-0 |
Source


|
| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2-hydroxy-5,6-dihydropyrimidin-1(4H)-yl)-3-methylbutanimidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1S,2S)-1-ethynyl-2-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)

![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)
![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)




![5-Fluorouridine-[6-3H]](/img/structure/B576143.png)